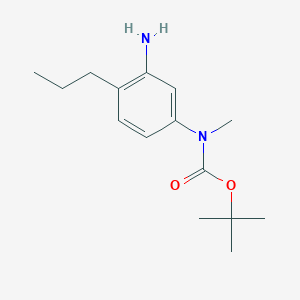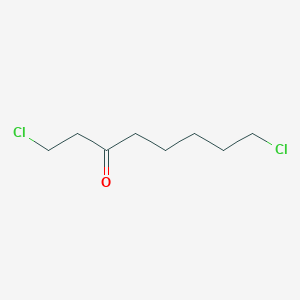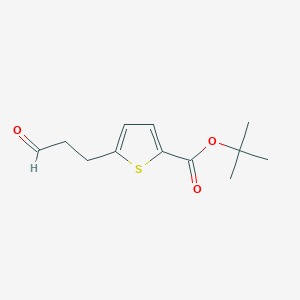![molecular formula C10H11ClN4O B8347078 [3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-methanol](/img/structure/B8347078.png)
[3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-methanol is an organic compound that features a pyrazole ring substituted with a chloro group and a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-methanol typically involves the reaction of 3,5-dimethylpyrazole with a chlorinated pyrazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then treated with methanol to introduce the methanol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-methanol can undergo various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a pyrazine derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as ammonia (NH₃) or sodium thiolate (NaS⁻) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-methanol is used as a building block for the synthesis of more complex heterocyclic compounds
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its pyrazole ring is known to exhibit various biological activities, including anti-inflammatory and antimicrobial properties. Researchers are investigating its potential as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.
Wirkmechanismus
The mechanism of action of [3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-methanol involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The chloro and methanol groups can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of [3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-methanol, known for its use in coordination chemistry and as a blocking agent for isocyanates.
3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine: A structurally similar compound with a pyridine ring instead of a pyrazine ring.
Tris(3,5-dimethyl-1-pyrazolyl)methane: A ligand used in coordination chemistry, featuring three pyrazole rings.
Uniqueness
This compound is unique due to its combination of a pyrazole ring with a chloro group and a methanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H11ClN4O |
|---|---|
Molekulargewicht |
238.67 g/mol |
IUPAC-Name |
[3-chloro-5-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]methanol |
InChI |
InChI=1S/C10H11ClN4O/c1-6-3-7(2)15(14-6)9-4-12-8(5-16)10(11)13-9/h3-4,16H,5H2,1-2H3 |
InChI-Schlüssel |
WULBTSIEAHBRRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C2=CN=C(C(=N2)Cl)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Amino-5-(4-methoxybenzyl)-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one](/img/structure/B8347013.png)

![Ethyl 5-oxo-5,7-dihydrobenzo[a]phenazine-6-carboxylate](/img/structure/B8347026.png)

![[2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine](/img/structure/B8347034.png)


![(5-[1,3]Dioxolan-2-yl-pyridin-2-yl)-methanol](/img/structure/B8347059.png)



